molecular formula C7H5BBrFO4 B14040704 5-Borono-4-bromo-2-fluorobenzoic acid

5-Borono-4-bromo-2-fluorobenzoic acid

Cat. No.: B14040704
M. Wt: 262.83 g/mol
InChI Key: ISVPELQRJPPRIW-UHFFFAOYSA-N
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Description

5-Borono-4-bromo-2-fluorobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of boronic acid, bromine, and fluorine substituents on the benzene ring. It is commonly used in organic synthesis, particularly in the formation of biaryl compounds through palladium-catalyzed cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Borono-4-bromo-2-fluorobenzoic acid typically involves multiple stepsThe reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and cost efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Borono-4-bromo-2-fluorobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Solvents: Such as methanol and toluene.

    Bases: Potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions include biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals .

Scientific Research Applications

5-Borono-4-bromo-2-fluorobenzoic acid is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

Mechanism of Action

The mechanism of action of 5-Borono-4-bromo-2-fluorobenzoic acid primarily involves its role as a reagent in coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form the desired biaryl products .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluorobenzoic acid
  • 2-Bromo-4-fluorobenzoic acid
  • 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid

Uniqueness

5-Borono-4-bromo-2-fluorobenzoic acid is unique due to the presence of both boronic acid and halogen substituents, which make it highly reactive and versatile in various synthetic applications. Its ability to participate in Suzuki-Miyaura coupling reactions distinguishes it from other similar compounds .

Properties

Molecular Formula

C7H5BBrFO4

Molecular Weight

262.83 g/mol

IUPAC Name

5-borono-4-bromo-2-fluorobenzoic acid

InChI

InChI=1S/C7H5BBrFO4/c9-5-2-6(10)3(7(11)12)1-4(5)8(13)14/h1-2,13-14H,(H,11,12)

InChI Key

ISVPELQRJPPRIW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Br)F)C(=O)O)(O)O

Origin of Product

United States

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